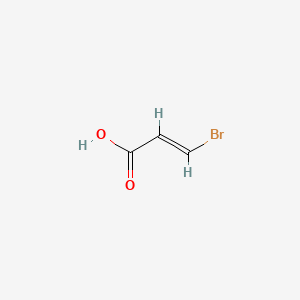

(E)-3-溴丙烯酸

描述

Synthesis Analysis

(E)-3-Bromoacrylic acid and related compounds can be synthesized through several methods, including the Honer-Wadsworth-Emmons (HWE) reaction, which is a popular approach for generating (E)-α-bromoacrylates with high stereoselectivity. This method involves reacting aldehydes with phosphonate esters in the presence of strong bases to yield the desired (E)-α-bromoacrylate derivatives. For instance, the use of methyl bis(2,2,2-trifluoroethoxy)bromophosphonoacetate as a reagent has been shown to efficiently synthesize these compounds, which are useful precursors for various carbon-carbon bond formations through Pd-catalyzed cross-coupling reactions (Tago & Kogen, 2000).

Molecular Structure Analysis

The molecular structure of (E)-3-Bromoacrylic acid is characterized by the trans-configuration of its carbon-carbon double bond, which plays a crucial role in its chemical behavior and interactions. The bromine atom attached to the acrylic acid framework enhances the molecule's reactivity, making it a versatile intermediate for further chemical modifications and synthesis. This structural arrangement is essential for the stereoselective synthesis of trisubstituted alkenes and other derivatives.

Chemical Reactions and Properties

(E)-3-Bromoacrylic acid participates in various chemical reactions, including cross-coupling reactions that are facilitated by its bromo functional group. The compound can undergo Pd-catalyzed reactions to form trisubstituted alkenes, demonstrating its utility in constructing complex molecular architectures. Additionally, its reactivity towards nucleophilic substitutions and addition reactions further exemplifies its versatility in organic synthesis (Tago & Kogen, 2000).

Physical Properties Analysis

The physical properties of (E)-3-Bromoacrylic acid, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The presence of the bromine atom affects its polarity and solubility in organic solvents. These properties are critical for its handling and application in various synthetic protocols, impacting its usability in the laboratory.

Chemical Properties Analysis

The chemical properties of (E)-3-Bromoacrylic acid, including its reactivity towards nucleophiles and electrophiles, are pivotal in its application in organic synthesis. The compound's ability to participate in addition reactions, coupled with its utility as a precursor for cross-coupling reactions, underscores its importance in the synthesis of a wide array of chemical products. The bromo group significantly enhances its versatility, allowing for the construction of complex molecular structures through selective transformations.

科学研究应用

三取代烯烃的合成

(E)-3-溴丙烯酸及其衍生物在合成各种三取代烯烃中至关重要。Tago 和 Kogen (2000) 的一项研究展示了一种合成 (E)-α-溴丙烯酸酯的有效方法,这是该过程中的关键中间体。该研究开发了一种使用 Pd 催化的交叉偶联的三取代烯烃立体选择性合成方法,突出了 (E)-3-溴丙烯酸在复杂化学合成中的重要性 (Tago 和 Kogen,2000)。

聚丙烯酰胺底物的功能化

在细胞力学生物学研究中,聚丙烯酰胺是一种通常使用丙烯酸衍生物进行功能化的材料,发挥着重要作用。Poellmann 和 Wagoner Johnson (2013) 的一项研究优化了一种激活聚丙烯酰胺底物以进行蛋白质模式化的方法。该技术使用丙烯酸进行功能化,证明了其在创建具有受控几何和机械性能的底物中的效用,这对于研究细胞行为至关重要 (Poellmann 和 Wagoner Johnson,2013)。

狄尔斯-阿尔德反应和有机化合物的合成

(E)-3-溴丙烯酸衍生物在狄尔斯-阿尔德反应中也起着至关重要的作用。Li、Wang 和 Andreas (2010) 的研究在与开链二烯的狄尔斯-阿尔德反应中使用了 α-溴丙烯酸乙酯。这个过程产生了重要的产物,如 1,3-/1,4-环己二烯羧酸乙酯,说明了该化合物在有机合成和制造有价值的化学产品中的应用 (Li、Wang 和 Andreas,2010)。

生物传感和环境应用

2019 年,Raghavan 等人开发了一种转录传感器,用于检测大肠杆菌中异源丙烯酸的产生。该传感器旨在促进丙烯酸的快速检测,表明其在生物传感和监测环境污染物中的潜在应用 (Raghavan 等,2019)。

高分子科学和材料工程

(E)-3-溴丙烯酸衍生物在高分子科学和材料工程中也有应用。Eren 和 Küsefoǧlu (2004) 的一项研究展示了溴丙烯化植物油甘油三酯的合成和聚合,以制造刚性、阻燃的聚合物。这项研究表明该化合物在开发具有特定机械和热性能的新材料中所扮演的角色 (Eren 和 Küsefoǧlu,2004)。

属性

IUPAC Name |

(E)-3-bromoprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrO2/c4-2-1-3(5)6/h1-2H,(H,5,6)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POAWTYXNXPEWCO-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/Br)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-Bromoacrylic Acid | |

CAS RN |

6213-89-4 | |

| Record name | (2E)-3-Bromo-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6213-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

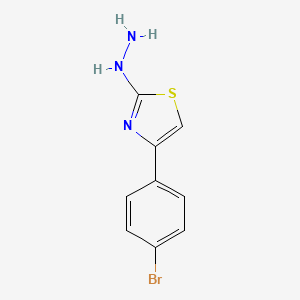

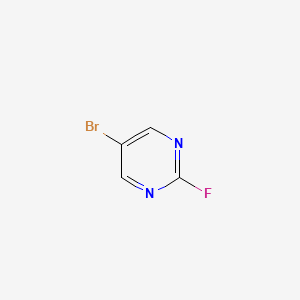

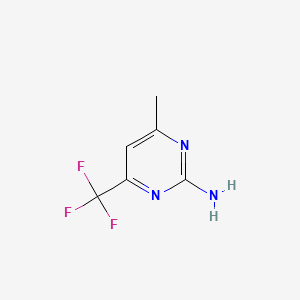

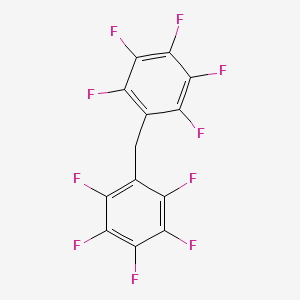

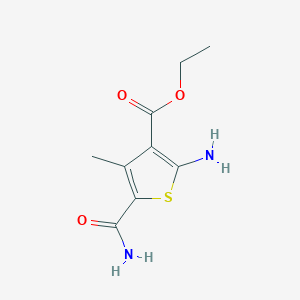

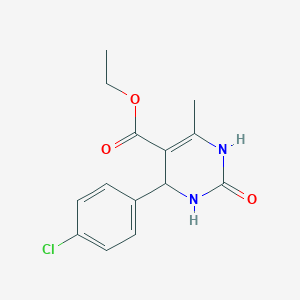

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one](/img/structure/B1268876.png)